Torsemide Carboxylic Acid

Vue d'ensemble

Description

Torsemide Carboxylic Acid is a derivative of Torsemide, a pyridine-sulfonylurea diuretic widely used in the treatment of hypertension and edema associated with heart failure, renal failure, or liver disease . This compound is known for its high efficacy and long-acting properties, making it a valuable agent in clinical settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Torsemide Carboxylic Acid typically involves the reaction of Torsemide with carboxylating agents. One common method includes the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group into the Torsemide molecule .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process involves the use of catalysts to enhance the reaction rate and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting carboxyl group to acid chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of acid chlorides or esters.

Applications De Recherche Scientifique

Torsemide Carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its effects on cellular processes and potential therapeutic applications.

Medicine: Investigated for its diuretic properties and potential use in treating conditions like hypertension and edema.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mécanisme D'action

Torsemide Carboxylic Acid exerts its effects by inhibiting the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule. This action is achieved by interfering with the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . The compound binds to a chloride ion-binding site, inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface .

Comparaison Avec Des Composés Similaires

Furosemide: Another loop diuretic with similar mechanisms but shorter duration of action.

Bumetanide: A more potent loop diuretic with a different chemical structure.

Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfa allergies.

Uniqueness: Torsemide Carboxylic Acid stands out due to its long-acting properties and high efficacy in treating edema and hypertension. Its unique chemical structure allows for better bioavailability and fewer side effects compared to other diuretics .

Activité Biologique

Torsemide carboxylic acid is a significant metabolite of torsemide, a loop diuretic primarily used for managing hypertension and edema related to heart failure, renal failure, and liver disease. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and implications in clinical settings.

- Chemical Formula : C16H18N4O5S

- Molecular Weight : 366.4 g/mol

- CAS Number : 14475218

Pharmacokinetics

Torsemide exhibits high oral bioavailability (approximately 80%), which remains consistent even in patients with chronic kidney disease. The peak serum concentration occurs within one hour post-administration, and the drug is extensively bound to plasma proteins (>99%) .

Metabolism

The major metabolite in humans, this compound, is biologically inactive. Only about 20% of the administered dose is excreted unchanged in urine; the rest undergoes extensive hepatic metabolism via CYP2C8 and CYP2C9 enzymes, resulting in several metabolites, including M1 and M3, which possess varying degrees of diuretic activity .

Torsemide acts primarily by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased urinary excretion of sodium, chloride, and water without significantly altering glomerular filtration rate or renal plasma flow . The biological activity associated with torsemide is primarily due to its parent compound rather than its inactive metabolite, this compound.

Efficacy in Heart Failure

Recent studies have compared the efficacy of torsemide with furosemide in heart failure management. A notable trial indicated no significant difference in all-cause mortality or hospitalization rates between patients treated with torsemide versus those treated with furosemide . This suggests that while torsemide has favorable pharmacokinetic properties, its clinical outcomes may not differ significantly from other diuretics.

Side Effects and Safety Profile

Torsemide has been associated with minor increases in serum urea nitrogen, creatinine, and uric acid levels during treatment. However, these changes typically revert after discontinuation of therapy . Long-term studies indicate that torsemide does not significantly affect fasting glucose levels in diabetic patients .

Case Studies

- Heart Failure Management : In a cohort study involving patients with chronic heart failure, torsemide was shown to improve quality of life and exercise tolerance compared to furosemide. However, mortality rates were similar across both groups .

- Renal Function Impact : A study on patients with renal impairment demonstrated that while torsemide maintains effective diuresis, it does not further compromise renal function compared to other loop diuretics .

Summary Table of Biological Activity

| Parameter | Torsemide | This compound |

|---|---|---|

| Oral Bioavailability | ~80% | N/A |

| Peak Serum Concentration | 1 hour | N/A |

| Protein Binding | >99% | N/A |

| Major Metabolite | Carboxylic Acid (inactive) | Inactive |

| Renal Clearance | Active secretion via proximal tubules | N/A |

| Clinical Efficacy | Effective for hypertension & edema | Limited (inactive) |

Propriétés

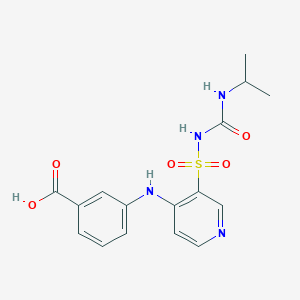

IUPAC Name |

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPRBNDLCZQUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.